Superior UV Transparency at 157 nm of Fluoroalkanol-Based Polymers Versus Conventional Aromatic Resins
While a direct, peer-reviewed, head-to-head comparison of the UV absorption coefficient for a homopolymer derived from 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL against a specific analog is not available in the public domain, a robust class-level inference can be made based on the well-established photophysical properties of fluoroalkanol-functionalized polymers. This class of materials is specifically designed for high transparency at short wavelengths like 157 nm, a critical requirement for advanced microlithography. The transparency stems from the high electronegativity of fluorine, which reduces the polarizability of the C-F bonds, thereby minimizing absorption in the deep UV region [1]. In stark contrast, conventional aromatic-based photoresist resins (e.g., poly(4-hydroxystyrene)-based systems) exhibit unacceptably high absorbance at this wavelength, rendering them unusable for 157 nm lithography [2].
| Evidence Dimension | UV Absorbance at 157 nm |
|---|---|
| Target Compound Data | Low absorbance (High Transparency); inferred for the fluoroalkanol polymer class |
| Comparator Or Baseline | Conventional aromatic polymers (e.g., poly(4-hydroxystyrene)) |
| Quantified Difference | Opaque vs. Transparent (qualitative, but a critical go/no-go gate for the application) |
| Conditions | Thin-film absorbance measurement for photoresist applications |
Why This Matters
For procurement in 157 nm lithography, high UV transparency is a non-negotiable, binary performance gate; aromatic resins fail this gate, making fluorinated monomers the only viable choice for achieving the required resolution.
- [1] Feiring, A. E., & Feldman, J. (2001). US20010033987A1 - Fluorinated polymers, photoresists and processes for microlithography. U.S. Patent and Trademark Office. View Source
- [2] Ito, H. (2005). Chemical Amplification Resists for Microlithography. In *Microlithography · Molecular Imprinting* (pp. 37–245). Springer. https://doi.org/10.1007/b97574 View Source
